(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the compound’s structure:
- ¹H NMR :
- The terminal amine protons (NH₃⁺) resonate as a broad singlet at δ 8.2–8.5 ppm due to deshielding from protonation.
- Morpholine ring protons appear as two triplets: δ 3.6–3.7 ppm (N–CH₂–CH₂–O) and δ 2.4–2.5 ppm (CH₂–N adjacent to the alkyne).
- The alkyne proton (≡C–H) is absent, but the but-2-yn-1-yl CH₂ group shows a singlet at δ 2.8–3.0 ppm .
- ¹³C NMR :
Table 2: Predicted NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| NH₃⁺ | 8.2–8.5 | - |
| Morpholine (N–CH₂–CH₂–O) | 3.6–3.7 | 45–50 |
| Morpholine (O–CH₂–CH₂–N) | 2.4–2.5 | 65–70 |
| But-2-yn-1-yl (CH₂) | 2.8–3.0 | 85–90 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 227.1 [M+H]⁺, consistent with its molecular weight. Key fragmentation pathways include:
- Loss of two HCl molecules (m/z 155.1 ), corresponding to the free base.
- Cleavage of the alkyne bond, yielding fragments at m/z 99.1 (morpholine-CH₂) and m/z 72.0 (C₃H₆N⁺).
- Rearrangement of the morpholine ring to form a pyrrolidine-like intermediate (m/z 85.1 ).
Figure 1: Proposed Fragmentation Pathways
- 227.1 → 155.1 (-2HCl)
- 227.1 → 99.1 + 72.0
- 227.1 → 85.1 (ring rearrangement)
Comparative Analysis of Protonated vs. Free Base Forms
The dihydrochloride form differs significantly from the free base in physicochemical and spectroscopic properties:
Table 3: Protonated vs. Free Base Comparison
| Property | Dihydrochloride Form | Free Base Form |
|---|---|---|
| Solubility | High in polar solvents (H₂O) | Low in H₂O, soluble in CHCl₃ |
| Thermal Stability | Stable up to 200°C | Decomposes above 150°C |
| ¹H NMR (NH₂) | δ 8.2–8.5 (broad) | δ 1.5–2.0 (sharp) |
| IR Stretching (N–H) | 2500–3000 cm⁻¹ (broad) | 3300–3500 cm⁻¹ (sharp) |
The protonated form’s IR spectrum shows broad N–H stretches from ionic interactions, while the free base exhibits sharp peaks. X-ray photoelectron spectroscopy (XPS) would further distinguish the two via N 1s binding energies: 401.5 eV (NH₃⁺) vs. 399.2 eV (NH₂).
Properties
IUPAC Name |
4-morpholin-4-ylbut-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c9-3-1-2-4-10-5-7-11-8-6-10;;/h3-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPZRLAXENJPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via the formation of the terminal alkyne intermediate, followed by amination with morpholine derivatives, and subsequent salt formation with hydrochloric acid to yield the dihydrochloride salt. This approach leverages classical alkynylation, nucleophilic substitution, and salt formation reactions.
Preparation of the Alkyne Intermediate
Step 1: Synthesis of 4-(4-morpholinyl)-but-2-yn-1-ol precursor
- Starting materials: A suitable precursor such as 4-bromobut-2-yne or 4-chlorobut-2-yne derivatives.
- Reaction conditions:
- Sonogashira coupling or alkynylation reactions are employed to introduce the terminal alkyne group.
- Typical reagents include Pd(PPh₃)₂Cl₂, CuI, and a base like triethylamine or potassium carbonate in an inert atmosphere.
- Outcome: Formation of 4-(4-morpholinyl)-but-2-yn-1-ol or related derivatives.
Reference:
The synthesis of terminal alkynes with morpholine groups has been documented in standard organic synthesis literature, often utilizing halogenated precursors and palladium-catalyzed cross-coupling reactions.
Amination to Form the Primary Amine
Step 2: Conversion to the amine
-
- The terminal alkyne is converted into the corresponding amine via nucleophilic substitution or addition reactions.
- One approach involves hydroamination of the alkyne with ammonia or primary amines under catalytic conditions (e.g., metal catalysis such as platinum or ruthenium complexes).
- Alternatively, reduction of the alkyne followed by amination can be performed.
-
- Catalytic hydroamination at elevated temperatures or using specific amination reagents like ammonia in the presence of transition metal catalysts.
Research findings:
Hydroamination of alkynes to generate primary amines is well-established, with recent advances allowing for regioselective and efficient conversions.
Formation of the Dihydrochloride Salt
Step 3: Salt formation
-
- The free base is dissolved in an appropriate solvent such as ethanol or water.
- Hydrochloric acid (HCl) gas or aqueous HCl is then introduced to protonate the amine, forming the dihydrochloride salt.
-
- Mild cooling to control exothermicity.
- Excess HCl is avoided to prevent over-protonation or decomposition.
Outcome:
The resulting compound is isolated by filtration or solvent evaporation, yielding high-purity (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride .
Representative Data Table
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenated precursor | Pd catalyst, CuI, base | Inert atmosphere, reflux | Alkynylmorpholine | 80-90 | Cross-coupling reaction |
| 2 | Alkynylmorpholine | Ammonia or primary amine | Catalytic hydroamination | Primary amine intermediate | 70-85 | Regioselective hydroamination |
| 3 | Free amine | HCl gas or aqueous HCl | Cooling, pH control | Dihydrochloride salt | 85-95 | Salt crystallization |
Research Findings and Notes
Methodological Variations:
Several reports indicate that modifications in the alkyne precursor and catalytic systems can optimize yield and selectivity. For example, the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been explored for related compounds but is less common for this specific synthesis.Patents and Industrial Methods:
Patent literature, such as WO2008154642A2, describes scalable synthesis routes involving substitution reactions and salt formation, emphasizing process safety and purity.Purity and Characterization: Typical purity levels of synthesized compounds exceed 95%, confirmed via NMR, IR, and mass spectrometry, aligning with the specifications of commercial sources.
Chemical Reactions Analysis
Types of Reactions: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of Mannich bases, which have been extensively studied for their biological activities. Mannich bases are known for their anticancer, antibacterial, antifungal, and antiviral properties. The introduction of the morpholine ring enhances the compound's interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Anticancer Activity
Research has shown that Mannich bases exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from morpholine structures have demonstrated significant activity against human colon cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the morpholine moiety can enhance anticancer potency .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have indicated that certain Mannich bases possess activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial treatments .
Drug Design and Development
The unique structure of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride allows for modifications that can enhance drug delivery properties. The incorporation of polar functional groups through aminomethylation can improve solubility and bioavailability, making it a candidate for further drug development .
Structure Modification
The ability to modify the morpholine ring and the alkyne moiety opens avenues for synthesizing derivatives with improved pharmacological profiles. For example, variations in the substituents on the morpholine ring can lead to changes in receptor binding affinity and selectivity .
Targeting Specific Pathways
Research indicates that derivatives of this compound may inhibit specific biological pathways involved in cancer progression or bacterial resistance mechanisms. This specificity is crucial for developing targeted therapies that minimize side effects associated with conventional treatments .
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases, including those derived from morpholine structures, against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with a morpholine moiety exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .
Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride were tested against both bacterial strains and fungal pathogens. The findings revealed promising results with several derivatives showing inhibition zones comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and molecular features of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride with analogous compounds:
Key Observations:
Backbone Rigidity: The alkyne group in the target compound introduces conformational rigidity compared to the saturated butane chain in 1-(4-methoxyphenyl)-4-morpholinobutan-1-amine . This rigidity may influence binding affinity in biological systems.
Solubility and Stability : All dihydrochloride salts exhibit improved solubility compared to free bases. However, the thiazole-containing compound’s lower molecular weight (261.18 g/mol) may confer distinct pharmacokinetic properties .
Aromatic vs. Aliphatic Amines: The benzamidine derivative (4-aminobenzamidine dihydrochloride) lacks a heterocycle but features a planar aromatic structure, which is critical for enzyme inhibition (e.g., serine proteases) .
Spectroscopic and Conformational Analysis
- NMR Spectroscopy : The alkyne’s proton environment in the target compound would produce distinct ¹H-NMR signals (e.g., deshielded sp-hybridized carbons) compared to aliphatic or aromatic protons in analogues .
- Ring Puckering : The morpholine ring’s conformation can be analyzed using Cremer-Pople puckering coordinates , which differ from smaller rings (e.g., thiazole’s five-membered structure). This conformational flexibility may influence molecular recognition.
Biological Activity
Overview
(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride, with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.
The biological activity of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways. The compound has been noted for its potential in drug development due to its unique structural properties that allow it to bind effectively to biological macromolecules.
Antimicrobial Properties
Research has indicated that compounds related to (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride exhibit significant antimicrobial activity. For instance, derivatives containing morpholine rings have demonstrated notable effects against Mycobacterium tuberculosis, suggesting a potential application in treating resistant strains of this pathogen .
Antitumor Activity
Studies have explored the antitumor potential of morpholine-containing compounds. For example, some derivatives have been shown to inhibit key enzymes involved in the de novo purine biosynthesis pathway, leading to cytotoxic effects on tumor cells . The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) has been particularly highlighted, with compounds demonstrating potent activity against various cancer cell lines.
Case Studies
- Antimycobacterial Activity : A series of morpholine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Results showed significant reductions in relative light units (RLU), indicating effective inhibition of bacterial growth. Compounds 5d and 5c were identified as the most potent .
- Cytotoxicity in Cancer Models : In vitro studies revealed that certain analogues of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride could potentiate the effects of ionizing radiation in cancer cells, enhancing their cytotoxicity significantly . This suggests a dual role where these compounds not only act as standalone agents but also enhance the efficacy of existing treatments.
Comparative Analysis
A comparison of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride with similar compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride | Significant against M. tuberculosis | Potent against various cancer cell lines | Inhibition of GARFTase |
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | Moderate | Moderate | Interference with bacterial metabolism |
| Dibenzo[b,d]thiophen derivatives | Low | High | DNA-PK inhibition |
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) to separate unreacted morpholine or alkyne precursors.
- NMR : ¹H/¹³C NMR confirms protonation states (e.g., NH₂⁺ vs. NH₃⁺) and salt stoichiometry. D₂O exchange resolves labile protons .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~20.1% for dihydrochloride) to detect under/over-salting .
How can enantiomeric resolution be achieved for chiral analogs of this compound?
Advanced Research Question
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., S-(+)-mandelic acid) in EtOAc, followed by HCl liberation .
- Circular Dichroism (CD) : Monitor optical activity post-resolution to confirm enantiopurity (>99% ee).
What computational methods predict the conformational flexibility of the morpholine ring?
Advanced Research Question
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion (e.g., chair vs. boat) using Gaussian or ORCA software .
- MD Simulations : Simulate solvent effects (explicit water) on ring dynamics; compare with X-ray data to validate force fields.
How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?
Basic Research Question
- pH Stability : The dihydrochloride salt is stable at pH 2–4 (simulating gastric conditions) but hydrolyzes above pH 7, releasing free amine. Buffered solutions (PBS, pH 7.4) require refrigeration .
- Thermal Degradation : TGA/DSC reveals decomposition >150°C. Store at -20°C in desiccated form for long-term stability .
What biological targets are hypothesized for this compound, and how are structure-activity relationships (SAR) explored?
Advanced Research Question
- Target Screening : Assay against kinases (e.g., LSD1) due to morpholine’s electron-rich nature. Use fluorescence polarization for binding affinity .
- SAR Strategies : Modify alkyne length or substitute morpholine with piperazine to alter lipophilicity (logP) and potency .
How are redox properties and reaction mechanisms characterized for this compound?
Advanced Research Question
- Cyclic Voltammetry : Identify oxidation peaks (e.g., alkyne → ketone at +1.2 V vs. Ag/AgCl) in acetonitrile .
- Mechanistic Probes : Use isotopic labeling (²H/¹³C) to trace intermediates in coupling reactions .
What software tools are critical for analyzing crystallographic data and generating publication-quality figures?
Basic Research Question
- WinGX : Integrates SHELX output for refinement and generates CIF files .
- ORTEP : Visualizes anisotropic displacement ellipsoids; ray-traced images enhance clarity for publications .
How can contradictory data in synthetic yields or biological activity be systematically addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
